molecular formula C11H19N3O2 B14914636 n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B14914636
M. Wt: 225.29 g/mol
InChI Key: DOMJLRDYWPPRLG-UHFFFAOYSA-N
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Description

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones. One common method involves the reaction of an arylamidoxime with n-butanal in the presence of a catalyst such as manganese dioxide to form the oxadiazole ring . The reaction conditions usually require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-propan-2-yl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C11H19N3O2/c1-4-5-9-13-11(16-14-9)7-6-10(15)12-8(2)3/h8H,4-7H2,1-3H3,(H,12,15)

InChI Key

DOMJLRDYWPPRLG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CCC(=O)NC(C)C

Origin of Product

United States

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